

## experimental validation of propargyl radical as a reaction intermediate

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Compound of Interest		
Compound Name:	Propargyl radical	
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# Propargyl Radical: An Experimentally Validated Reaction Intermediate

The **propargyl radical** (C<sub>3</sub>H<sub>3</sub>) is a key resonance-stabilized free radical that has been extensively studied and experimentally validated as a crucial intermediate in a variety of chemical reactions, ranging from combustion and atmospheric chemistry to the formation of complex aromatic molecules.[1][2][3] Its unique electronic structure and stability make it a focal point in understanding the mechanisms of hydrocarbon reactions.[2] This guide provides a comparative overview of the experimental evidence supporting the role of the **propargyl radical** as a reaction intermediate, detailing the methodologies used for its detection and characterization, and presenting key quantitative data.

## Direct Detection and Characterization of the Propargyl Radical

The transient nature of free radicals makes their direct detection challenging. However, a range of sophisticated experimental techniques have been successfully employed to identify and characterize the **propargyl radical**, providing irrefutable evidence of its existence as a reaction intermediate.

Mass Spectrometry:



Photoionization mass spectrometry (PIMS) is a powerful tool for identifying radical intermediates. In these experiments, radicals are generated, often through laser photolysis of a precursor molecule, and then ionized by vacuum ultraviolet (VUV) light before being detected by a mass spectrometer. The photoionization efficiency (PIE) spectrum, which plots the ion signal as a function of photon energy, provides a characteristic fingerprint for a given isomer.

The **propargyl radical** has been unambiguously identified in combustion flames and laboratory experiments using VUV-PIMS.[1][4] The experimentally determined ionization energy (IE) of the **propargyl radical** is a key parameter for its identification.

Table 1: Experimental Ionization Energies of the Propargyl Radical

Experimental Technique	Ionization Energy (eV)	Reference
VUV Photoionization Mass Spectrometry	8.674 ± 0.001	[1]
Threshold Photoelectron Spectroscopy	8.71 ± 0.02	[5]
Pulsed Field Ionization- Photoelectron	8.6731 ± 0.0013	[1]

#### Spectroscopy:

Various spectroscopic methods have provided detailed insights into the structure and electronic properties of the **propargyl radical**.

- Microwave Spectroscopy: Hyperfine-resolved microwave rotational spectroscopy has been used to probe the π-delocalization in the **propargyl radical**, confirming its resonancestabilized nature.[2] This technique provides precise information about the radical's geometry and electronic structure.[2]
- Cavity Ring-Down Spectroscopy (CRDS): The electronic absorption spectrum of the propargyl peroxy radical (C₃H₃OO•), a key intermediate in the oxidation of propargyl, has been recorded using CRDS.[6]

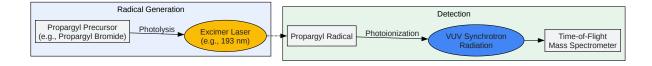


 Threshold Photoelectron Spectroscopy (TPES): Mass-selected TPES has been used to study the propargyl radical, providing vibrational information about the cation and a precise determination of the ionization energy.[5][7]

## **Experimental Protocols**

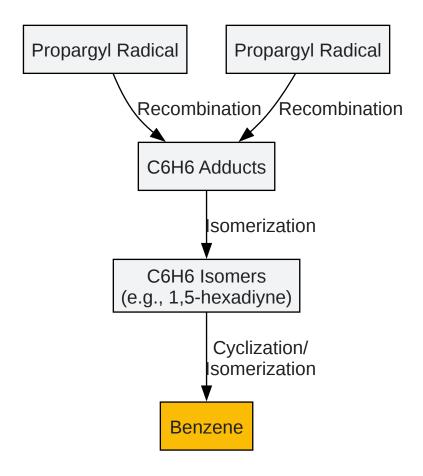
Laser Photolysis/Photoionization Mass Spectrometry (LP/PIMS):

A common experimental setup for studying the **propargyl radical** involves its generation via laser photolysis of a suitable precursor, followed by detection using photoionization mass spectrometry.









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